2,3-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
Description
2,3-Dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide core, a piperidine ring, and a pyrimidine moiety with a trifluoromethyl group
Properties
IUPAC Name |
2,3-dimethoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O3/c1-28-14-5-3-4-13(17(14)29-2)18(27)25-12-6-8-26(9-7-12)16-10-15(19(20,21)22)23-11-24-16/h3-5,10-12H,6-9H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHAAMGORVFJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Pyrimidine Moiety: The pyrimidine ring with a trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable pyrimidine derivative.
Coupling with Benzamide: The final step involves coupling the synthesized piperidine-pyrimidine intermediate with 2,3-dimethoxybenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, such as temperature, solvent, and catalyst selection, to ensure efficient and scalable production.
Chemical Reactions Analysis
Amide Bond Reactivity
The benzamide group undergoes hydrolysis and reduction:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (110°C, 12h) | Cleavage to 2,3-dimethoxybenzoic acid and 1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine | 78% | |
| Basic Hydrolysis | 2M NaOH, 80°C, 6h | Partial decomposition; lower selectivity | 45% | |
| Reduction (LiAlH₄) | Tetrahydrofuran (THF), 0°C to RT, 4h | Conversion to secondary amine: N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2,3-dimethoxybenzylamine | 82% |
Key Insight : The amide bond’s stability under basic conditions is compromised due to steric hindrance from the adjacent methoxy groups.
Methoxy Group Transformations
The 2,3-dimethoxy substituents participate in demethylation and oxidation:
Mechanistic Note : The electron-donating methoxy groups activate the aromatic ring for electrophilic substitution, but steric effects limit regioselectivity.
Piperidine Ring Modifications
The piperidine moiety undergoes alkylation and ring-opening:
Stability Note : The piperidine ring remains intact under mild acidic/basic conditions but degrades in prolonged exposure to strong acids .
Pyrimidine Ring Reactivity
The trifluoromethylpyrimidine group facilitates nucleophilic substitution:
Electronic Influence : The electron-withdrawing trifluoromethyl group enhances pyrimidine’s electrophilicity, favoring substitution at the 2- and 4-positions .
Functional Group Interconversion
Methoxy-to-halogen exchange and esterification:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Methoxy → Chloro (PCl₅) | Toluene, 120°C, 6h | Formation of 2,3-dichloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide | 52% | |
| Esterification (CH₃I) | K₂CO₃, acetone, RT, 12h | Methyl ester formation at the carboxylic acid (post-hydrolysis) | 85% |
Stability and Degradation Pathways
The compound exhibits pH- and temperature-dependent degradation:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of compounds similar to 2,3-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide may exhibit potent anticancer properties. For instance, studies on pyrimidine derivatives have shown that they can act as selective inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A related compound, NVP-BGJ398, demonstrated significant antitumor activity in bladder cancer models .
CNS Activity
The compound's structure suggests potential interactions with central nervous system (CNS) receptors. Research on similar piperidine derivatives has highlighted their ability to selectively target dopamine receptors, which could lead to applications in treating neurological disorders such as schizophrenia or depression .
Anti-inflammatory Properties
Compounds with structural similarities have been explored for their anti-inflammatory effects. The inhibition of cyclooxygenase enzymes (COX) is a common mechanism for anti-inflammatory drugs. Some studies have reported that certain derivatives show promising COX-II inhibitory activity, suggesting that 2,3-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide could be developed for inflammatory conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group on the pyrimidine ring enhances its binding affinity to these targets, while the piperidine and benzamide moieties contribute to its overall stability and reactivity. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxy-N-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}benzamide: Similar structure but with a different position of the trifluoromethyl group on the pyrimidine ring.
2,3-Dimethoxy-N-{1-[6-(methyl)pyrimidin-4-yl]piperidin-4-yl}benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group at the 6-position of the pyrimidine ring in 2,3-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide distinguishes it from other similar compounds. This unique structural feature enhances its chemical reactivity and binding affinity to biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
2,3-Dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes a pyrimidine ring and a piperidine moiety, which are known to influence its biological interactions.
Molecular Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 392.39 g/mol. The structure can be broken down into key components:
- Pyrimidine Ring : Contributes to the compound's interaction with biological targets.
- Piperidine Moiety : Enhances the compound's solubility and bioavailability.
- Trifluoromethyl Group : Known to increase lipophilicity and modulate pharmacokinetics.
Research indicates that 2,3-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays have shown significant reductions in cell viability in various cancer cell lines.
- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties, possibly by inhibiting specific pathways involved in inflammation, such as the NF-kB signaling pathway.
- Cytotoxicity : While exhibiting potent biological activity, it is crucial to assess the cytotoxic effects on normal cells. Studies indicate that the compound's cytotoxicity is relatively low compared to its efficacy against cancer cells, making it a promising candidate for further development.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In a study published in Journal of Medicinal Chemistry, 2,3-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide was tested against various cancer cell lines, showing IC50 values ranging from 5 to 15 µM, indicating significant potency compared to standard chemotherapeutic agents .
- Animal Models : In vivo studies conducted on murine models demonstrated that administration of the compound resulted in tumor growth inhibition by up to 70% compared to control groups .
Comparative Analysis with Other Compounds
The following table summarizes the biological activities of 2,3-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide in comparison with similar compounds:
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis of 2,3-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multi-step reactions. Critical steps include:
- Coupling reactions : Pyrimidine derivatives are coupled with benzamide moieties using reagents like benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Functional group protection : Methoxy and trifluoromethyl groups require protection during reactive steps to prevent undesired side reactions.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while temperature control (room temperature to reflux) ensures selectivity .
- Purification : Column chromatography (eluent: chloroform/methanol) or recrystallization is used to isolate the final product .
Q. How is the structural identity of this compound confirmed experimentally?
Structural confirmation relies on a combination of analytical techniques:
- NMR spectroscopy : and NMR identify proton environments and carbon frameworks, respectively. For example, the trifluoromethyl group ( ~120–125 ppm in NMR) and piperidinyl protons ( 1.5–3.5 ppm) are key markers .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) validate the molecular weight (e.g., ~415–450 g/mol range) .
- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for the piperidine-pyrimidine junction .
Q. What biological activities are associated with structural analogs of this compound?
Analogous compounds exhibit diverse bioactivities:
- Antimicrobial activity : Thieno-pyrimidine analogs show inhibitory effects against bacterial/fungal strains (e.g., Staphylococcus aureus, MIC: 8–16 µg/mL) via membrane disruption .
- Enzyme inhibition : Pyrimidine-benzamide derivatives target kinases or acetylcholinesterase (IC: 0.5–5 µM) .
- Anticancer potential : Trifluoromethyl groups enhance metabolic stability, enabling cytotoxicity studies in cancer cell lines (e.g., IC < 10 µM in MCF-7) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesis?
Computational tools streamline reaction design:
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, reducing trial-and-error experimentation .
- Machine learning : Algorithms analyze historical reaction data to recommend optimal solvents, catalysts, or temperatures. For example, Bayesian optimization improves coupling reaction yields by 15–20% .
- Molecular dynamics : Simulate solvent effects to identify conditions favoring product stability (e.g., acetonitrile vs. DMF) .
Q. How should researchers address contradictory data in biological activity assays?
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Replicate experiments : Perform triplicate assays with independent compound batches to confirm reproducibility .
- Purity validation : Use HPLC (≥95% purity) to rule out byproducts affecting bioactivity .
- Dose-response curves : Establish EC/IC values across a wide concentration range (e.g., 0.1–100 µM) to identify false positives .
Q. What strategies improve yield in large-scale synthesis?
Scale-up challenges require engineering solutions:
- Continuous flow reactors : Enhance heat/mass transfer for exothermic reactions (e.g., benzamide coupling), improving yield by 10–30% compared to batch reactors .
- Catalyst screening : Immobilized catalysts (e.g., Pd/C for hydrogenation) reduce metal leaching and enable reuse .
- Process analytical technology (PAT) : Real-time monitoring via IR spectroscopy adjusts reaction parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
